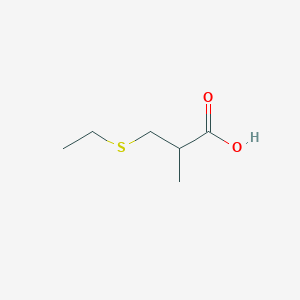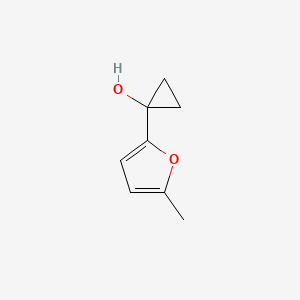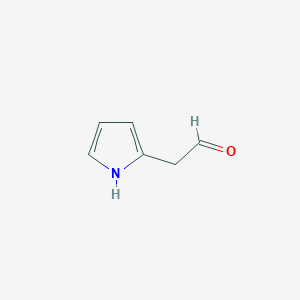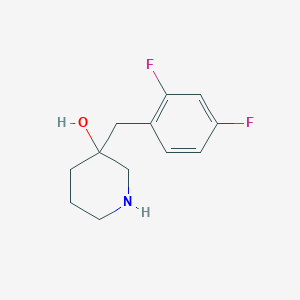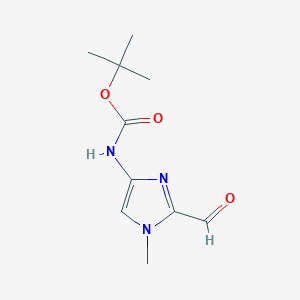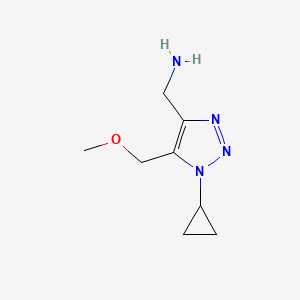
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 3 and 6 of the pyridazine ring and a propan-2-ol group at position 4 makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the use of 3,6-dichloropyridazine as a starting material, which undergoes a nucleophilic substitution reaction with an appropriate alcohol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled nucleophilic substitution reactions. The use of microwave-assisted synthesis has also been explored to enhance the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
科学的研究の応用
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,6-Dichloropyridazine: A closely related compound with similar chemical properties but lacking the propan-2-ol group.
2-(6-Chloropyridin-3-yl)propan-2-ol: Another similar compound with a single chlorine atom and a pyridine ring instead of pyridazine.
Uniqueness
2-(3,6-Dichloropyridazin-4-yl)propan-2-ol is unique due to the presence of two chlorine atoms and a propan-2-ol group, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C7H8Cl2N2O |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
2-(3,6-dichloropyridazin-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H8Cl2N2O/c1-7(2,12)4-3-5(8)10-11-6(4)9/h3,12H,1-2H3 |
InChIキー |
UUUMIXQPTZIHTO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NN=C1Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



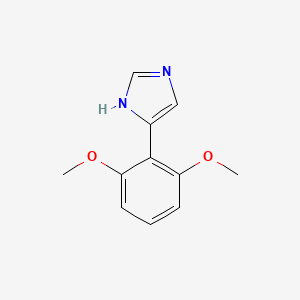
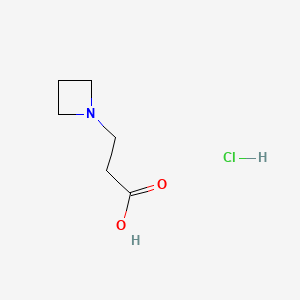
![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)
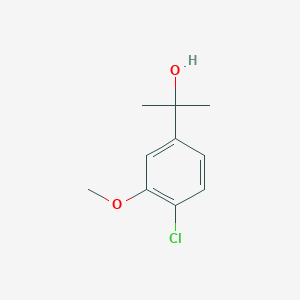
![2-Fluoro-1-[4-(1-methylethyl)phenyl]ethanone](/img/structure/B13614568.png)
